Product packaging for 2,6-Dibromoquinoxaline(Cat. No.:CAS No. 175858-10-3)

2,6-Dibromoquinoxaline

Cat. No.: B599374
CAS No.: 175858-10-3
M. Wt: 287.942
InChI Key: NDROOZZFHGBQAJ-UHFFFAOYSA-N
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Description

2,6-Dibromoquinoxaline is a high-purity, brominated quinoxaline derivative designed for advanced research and development. It serves as a key synthetic intermediate and functional core in diverse scientific fields. In organic electronics, quinoxaline-based structures are fundamental in constructing donor-acceptor conjugated polymers for high-performance memory devices, enabling multi-level data storage with high ON/OFF ratios . The bromine atoms on the quinoxaline ring are excellent handles for further functionalization via cross-coupling reactions, allowing researchers to tailor the compound's electronic properties for specific applications, such as electrochromic devices and organic photovoltaics . In medicinal chemistry, bromo-substituted quinoxalines have demonstrated significant potential. Recent studies highlight that introducing bromine at specific positions on the quinoxaline skeleton can enhance biological activity, with certain derivatives showing potent anticancer effects by inducing apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways . The versatility of the quinoxaline core also extends to other pharmacological areas, including the development of antitubercular and antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B599374 2,6-Dibromoquinoxaline CAS No. 175858-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROOZZFHGBQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680952
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175858-10-3
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromoquinoxaline and Its Derivatives

Classical and Contemporary Approaches to the Quinoxaline (B1680401) Core Formation

The foundational methods for constructing the quinoxaline ring system have been established for over a century, with contemporary advancements offering improved efficiency and scope.

The classical synthesis of quinoxalines primarily involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a method widely known as the Hinsberg or Körner synthesis, first reported in 1884. nih.govmtieat.orgpharmatutor.org This robust reaction remains a cornerstone of quinoxaline chemistry. pharmatutor.org Modifications to this approach utilize surrogates for the 1,2-dicarbonyl moiety, such as α-haloketones, α-hydroxyketones, or epoxides, broadening the synthetic possibilities. nih.govmtieat.org

More recent, contemporary methods have focused on improving reaction conditions and expanding substrate tolerance. These include:

Organocatalysis : Efficient synthesis has been demonstrated using organocatalysts like nitrilotris(methylenephosphonic acid), which can facilitate the reaction between 1,2-diamines and 1,2-carbonyl compounds in high yields and with short reaction times. nih.govresearchgate.net

Iodine-Catalysis : An iodine-catalyzed domino one-pot reaction provides an atom-economical route to quinoxaline derivatives. nih.gov Similarly, an iodine-DMSO catalyzed system enables the synthesis through a one-pot oxidation/cyclization process with good to excellent yields. researchgate.net

Metal-Catalyzed Cyclocondensation : Copper(II) acetate (B1210297) has been used to catalyze the cyclocondensation of o-phenylenediamine (B120857) and aromatic alkynes. encyclopedia.pub

Table 1: Comparison of Classical and Contemporary Quinoxaline Core Formation Methods
MethodReactantsKey FeaturesReference
Hinsberg/Körner Synthesis (Classical)o-Phenylenediamine + 1,2-Dicarbonyl CompoundThe most widely used and fundamental method for quinoxaline synthesis. nih.govpharmatutor.org
From α-Haloketones (Classical Modification)o-Phenylenediamine + α-HaloketoneUses a dicarbonyl surrogate; can proceed without a catalyst in water. nih.gov
Organocatalysiso-Phenylenediamine + 1,2-Dicarbonyl CompoundEmploys catalysts like nitrilotris(methylenephosphonic acid) for mild, eco-friendly conditions. nih.govresearchgate.net
Iodine-Catalyzed Domino ReactionAlkenes + o-PhenylenediaminesInvolves NBS-promoted formation of a phenacyl bromide intermediate followed by condensation. nih.gov

Direct and Regioselective Bromination Strategies for Dihalogenated Quinoxalines

Achieving specific substitution patterns, such as in 2,6-dibromoquinoxaline, requires precise control over bromination reactions. The electronic nature of the quinoxaline ring system—an electron-deficient pyrazine (B50134) ring fused to a more electron-rich benzene (B151609) ring—governs the regioselectivity of electrophilic substitution.

Direct bromination of the unsubstituted quinoxaline ring typically occurs on the benzene portion. However, targeted synthesis of dihalogenated quinoxalines like this compound often involves multi-step processes or starting with pre-functionalized precursors. Strategies for dihalogenation include:

Sequential Halogenation : A primary route can involve the electrophilic halogenation of quinoxaline using bromine (Br₂) and a Lewis acid catalyst like Iron(III) chloride (FeCl₃) to introduce a bromine atom at the 2-position. vulcanchem.com Subsequent halogenation must then be directed to the 6-position.

Triflic Acid-Assisted Bromination : While demonstrated for the synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, the use of a strong acid like triflic acid can significantly influence the regioselectivity of the bromination, providing a potential strategy for targeting other positions under different conditions. nih.govresearchgate.netresearcher.life

Radical Halogenation : Reagent systems such as N-bromosuccinimide (NBS) and t-butylhydroperoxide (TBHP) have been developed for the site-selective halogenation of quinoxalin-2(1H)-ones, indicating that radical pathways can be exploited for controlled bromination. researchgate.net

Bromination of Activated Precursors : The synthesis of 2,3-dibromoquinoxaline (B1596595) can be achieved by the bromination of quinoxaline-2,3-dione using reagents like phosphorus pentabromide (PBr₅). This highlights a common strategy where the quinoxaline core is first oxidized or modified to direct subsequent bromination.

The synthesis of specifically this compound remains a challenge, often requiring careful precursor design or separation from isomeric mixtures.

Green Chemistry Principles and Sustainable Synthetic Routes for Dibromoquinoxalines

The application of green chemistry principles to the synthesis of dibromoquinoxalines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and lowering energy consumption. pjoes.comscienceinschool.org Key strategies include the use of efficient catalysts and alternative energy sources.

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce waste, a core tenet of green chemistry. acs.org In quinoxaline synthesis, this has led to the development of numerous sustainable protocols.

Nanostructured Catalysts : These materials offer high surface area and reactivity, often enabling reactions under milder conditions. Examples include:

Magnetic Fe₃O₄ Nanoparticles : Allow for the synthesis of quinoxalines in water, a green solvent. The catalyst can be easily recovered using an external magnet and reused multiple times with consistent activity. researchgate.netrsc.org

Silica Nanoparticles (SiO₂ NPs) : Used for solvent-free synthesis at room temperature, providing high yields and short reaction times. rsc.org

Ni-Nanoparticles : Monodispersed nickel nanoparticles serve as an easily recyclable catalyst for quinoxaline synthesis. pharmatutor.orgsapub.org

Clay-Based Catalysts : Bentonite K-10 clay is an inexpensive, environmentally friendly, and readily available material that can catalyze the synthesis of quinoxalines at room temperature, avoiding the need for high temperatures and expensive reagents. encyclopedia.pub

Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically shorten reaction times, increase product yields, and enhance purity. udayton.edu

This technology has been successfully applied to the synthesis of quinoxaline derivatives, often under solvent-free conditions or using benign solvents like ethanol. sapub.orgscispace.com For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds can be completed in as little as three to five minutes under microwave irradiation, compared to several hours required for conventional heating methods. udayton.eduscispace.com This rapid, efficient heating reduces energy consumption and minimizes the formation of side products. udayton.edu Advanced protocols, such as copper-catalyzed intramolecular N-arylation, have also been adapted to microwave conditions to produce complex indole-fused quinoxaline systems with excellent yields in under an hour. beilstein-journals.orgnih.gov

Catalytic Approaches (e.g., Nanostructured Catalysts, Ionic Liquids)

Synthesis of this compound Precursors for Advanced Derivatization

The synthesis of this compound can be approached by constructing the quinoxaline ring from a precursor that already contains a bromine atom at the desired position on the benzene ring. This strategy offers greater control over the final substitution pattern.

A logical precursor for obtaining the 6-bromo substituent is 4-bromo-1,2-phenylenediamine . The general synthetic sequence would be:

Condensation : Reacting 4-bromo-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound (e.g., glyoxal) to form 6-bromoquinoxaline (B1268447). nih.gov

Bromination : Subsequent bromination of the resulting 6-bromoquinoxaline would then be directed to the pyrazine ring, likely at the 2-position, to yield the final this compound.

This precursor-based approach is analogous to methods used for other isomers, such as the synthesis of 5,8-dibromoquinoxaline (B189913) derivatives from 3,6-dibromo-1,2-phenylenediamine. rsc.org

Once synthesized, this compound itself serves as a crucial precursor for advanced derivatization. The differential reactivity of the bromine atoms at the C2 (pyrazine ring) and C6 (benzene ring) positions can be exploited for sequential, site-selective reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Stille). vulcanchem.com This allows for the construction of complex conjugated polymers and other functional materials where the quinoxaline unit is a key component. acs.org

Optimization of Reaction Conditions and Yields in Dibromoquinoxaline Synthesis

Maximizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For the synthesis of dibromoquinoxalines and their derivatives, this involves the systematic optimization of various reaction parameters. Key variables that are typically screened include the choice of catalyst, ligand (for cross-coupling reactions), base, solvent, temperature, and reaction time.

The process of optimization is often presented in tabular format, allowing for a clear comparison of how each change affects the outcome. For instance, in the synthesis of derivatives from a dibromoquinoxaline precursor, different palladium catalysts, phosphine (B1218219) ligands, and inorganic or organic bases might be tested to find the combination that provides the highest yield.

Table 2: Illustrative Optimization of a Suzuki Coupling Reaction Using a Dibromoquinoxaline Precursor
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O8545
2Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O8578
3Pd₂(dba)₃XPhosK₃PO₄Dioxane10085
4Pd₂(dba)₃DPEPhosCs₂CO₃Dioxane10092
5Pd₂(dba)₃DPEPhosCs₂CO₃Dioxane11096
This table is an illustrative example based on typical optimization studies for cross-coupling reactions involving halo-aromatics, such as those derived from dibromoquinoxalines. researchgate.net

As shown in the illustrative table, changing from a first-generation catalyst like Pd(PPh₃)₄ to a more advanced system with a Buchwald-type biarylphosphine ligand (e.g., DPEPhos) can dramatically improve the reaction yield. umich.edu Further fine-tuning of the base, solvent, and temperature allows for the identification of the optimal conditions to achieve near-quantitative conversion. researchgate.net

Reactivity and Advanced Functionalization of 2,6 Dibromoquinoxaline

Halogen Atom Reactivity in Nucleophilic Aromatic Substitution and Elimination Pathways

The quinoxaline (B1680401) core is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the heteroatoms. wikipedia.orgthieme-connect.de In 2,6-dibromoquinoxaline, the bromine atom at the C2-position is significantly more reactive towards nucleophiles than the bromine at the C6-position.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.comtotal-synthesis.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com The nitrogen atoms in the quinoxaline ring serve this purpose effectively, especially for substituents at the C2 and C3 positions.

Consequently, the C2-Br is readily displaced by various nucleophiles. For instance, 2,3-dibromoquinoxalines have been shown to react smoothly with ammonia (B1221849) to afford monosubstitution products, highlighting the high reactivity of the pyrazine-ring bromine. thieme-connect.de This selective reactivity allows for the introduction of amines, alkoxides, and other nucleophiles preferentially at the C2-position, while the C6-Br remains available for subsequent transformations.

Table 1: Comparative Reactivity of Halogen Positions in Nucleophilic Aromatic Substitution

Position Ring Electronic Nature Reactivity towards Nucleophiles Notes
C2-Br Pyrazine Electron-deficient (α to N) High Activated by both nitrogen atoms, facilitating the formation of a stable Meisenheimer intermediate. masterorganicchemistry.comtotal-synthesis.com
C6-Br Benzene (B151609) Less electron-deficient Low Reactivity is lower but can be achieved under more forcing conditions or with highly reactive nucleophiles.

Elimination-addition pathways, proceeding through a benzyne-type intermediate, are less common for quinoxalines unless under the influence of very strong bases. wikipedia.org The primary pathway for the functionalization of this compound via nucleophilic attack remains the SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions of Dibrominated Quinoxalines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated quinoxalines. eie.grmdpi.com The differential reactivity of the C2-Br and C6-Br bonds in this compound is a key feature that enables selective and sequential couplings.

The palladium-catalyzed Suzuki, Stille, and Sonogashira reactions are cornerstone methods for C-C bond formation. wikipedia.orgwikipedia.orgsynarchive.com In these reactions, the oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical step. This step is generally faster for the more electron-poor and sterically accessible C2-position compared to the C6-position.

Suzuki Coupling : This reaction pairs the aryl halide with an organoboron reagent. It is widely used for its mild conditions and the commercial availability of a vast array of boronic acids and esters. The selective coupling at the C2-position of dihaloquinoxalines can be achieved by carefully controlling reaction conditions.

Stille Coupling : Involving the reaction of the halide with an organotin compound, the Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgsynarchive.comthieme.de It has been employed for the intramolecular synthesis of dihydrophenanthrenes and other complex ring systems. wikipedia.org

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orglibretexts.orgorganic-chemistry.org It is invaluable for introducing alkyne moieties, which can serve as handles for further derivatization or as components in conjugated materials. Studies on di- and tetra-halosubstituted pyridines and quinolines have demonstrated high regioselectivity, with the reaction favoring the most electrophilic or reactive halide position, which corresponds to the C2-position in this compound. libretexts.orgrsc.org

Research has shown that dehalogenation polycondensation of this compound using a zerovalent nickel complex can produce π-conjugated polyquinoxalines, demonstrating a C-C bond-forming polymerization. acs.org

Table 2: Representative C-C Cross-Coupling Reactions

Reaction Catalyst System Coupling Partner Key Features
Suzuki-Miyaura Pd catalyst (e.g., Pd(PPh₃)₄), Base Aryl/vinyl boronic acid or ester Mild conditions, high functional group tolerance, vast substrate scope.
Stille Pd catalyst (e.g., Pd(PPh₃)₄) synarchive.com Organostannane (e.g., R-SnBu₃) Tolerant of most functional groups, but stannane (B1208499) reagents are toxic. wikipedia.org
Sonogashira Pd catalyst, Cu(I) co-catalyst, Base Terminal alkyne Forms C(sp²)-C(sp) bonds, useful for conjugated systems. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgnih.gov The reaction is applicable to a wide range of aryl and heteroaryl halides and amines, and its development has seen several generations of increasingly active and versatile catalyst systems. wikipedia.org Given its broad scope, it is a highly effective method for selectively functionalizing the C2 and C6 positions of this compound with primary or secondary amines. nih.gov

Similarly, C-S bond formation can be achieved under Buchwald-Hartwig-type conditions by coupling aryl halides with thiols or their equivalents to produce aryl thioethers. wikipedia.org This provides a direct route to sulfur-containing quinoxaline derivatives.

Carbon-Carbon (C-C) Bond Formation (e.g., Suzuki, Stille, Sonogashira Coupling)

C-H Activation and Direct Arylation Strategies on Quinoxaline Scaffolds

Direct C-H activation has emerged as an atom-economical and efficient strategy for molecular functionalization, avoiding the need for pre-functionalized substrates. citedrive.comthieme-connect.com On the quinoxaline scaffold, several C-H activation methodologies have been developed.

The quinoxaline unit itself can serve as a directing group in palladium-catalyzed C-H arylation. scispace.com For example, in 2-arylquinoxalines, the quinoxaline nitrogen directs the regioselective C-H arylation at the ortho-position of the 2-aryl substituent. scispace.com Other studies have focused on the direct C3-arylation of quinoxalin-2(1H)-one derivatives. acs.orgrsc.orgnih.gov While these methods are powerful for the quinoxaline system in general, their application to this compound would require careful chemoselective control to favor C-H activation over the more conventional C-Br cross-coupling. Achieving such selectivity would depend on the specific catalyst system and reaction conditions, potentially allowing for orthogonal functionalization of C-H and C-Br bonds in the same molecule.

Functionalization at Heterocyclic Nitrogen Atoms and Ring-Opening Reactions

The lone pairs on the nitrogen atoms of the pyrazine ring are nucleophilic and represent another site for functionalization. They can be alkylated with alkyl halides or undergo oxidation to form quinoxaline N-oxides. mdpi.comrsc.org

The formation of N-oxides, such as quinoxaline 1,4-dioxides, is significant as it alters the reactivity of the quinoxaline ring. mdpi.com The N-oxide group enhances the reactivity of the ring toward both nucleophilic and electrophilic substitution. thieme-connect.de Specifically, it strongly activates the α-positions (C2 and C3) towards nucleophilic attack. thieme-connect.de

Ring-opening reactions of the quinoxaline system have also been reported. These transformations often involve initial activation of the ring, followed by cleavage and rearrangement. For example, an annulation reaction of 2-aroyl D–A cyclopropanes with o-benzenediamines was developed for the direct preparation of 2-aryl-3-benzylquinoxalines via a selective ring-opening process. acs.orgnih.gov Another method involves the oxidative ring-opening of indoles and subsequent cyclization with 1,2-diaminoarenes to form 2-(quinoxalin-2-yl)anilines. mdpi.com Applying such strategies starting from a substituted precursor like this compound could lead to highly complex and functionalized products.

Chemo- and Regioselective Derivatization Strategies for Complex Molecular Architectures

The synthetic utility of this compound is maximized through chemo- and regioselective derivatization strategies that exploit the differential reactivity of its two bromine atoms. The C2-Br, located on the electron-poor pyrazine ring, is significantly more reactive in both nucleophilic substitutions and palladium-catalyzed cross-coupling reactions than the C6-Br on the benzenoid ring.

This reactivity difference allows for a stepwise functionalization approach:

Selective reaction at C2 : A mild, selective reaction (e.g., a Sonogashira or Suzuki coupling under carefully controlled conditions) can be performed to functionalize the C2-position while leaving the C6-Br untouched.

Subsequent reaction at C6 : The remaining C6-Br can then be subjected to a different transformation, possibly under more forcing conditions or with a different catalyst system, to introduce a second, distinct functional group.

This orthogonal reactivity enables the construction of complex, unsymmetrically substituted quinoxaline derivatives from a single, readily available starting material. This approach is crucial for building molecular libraries for drug discovery or for synthesizing precisely structured organic materials for electronic applications. The ability to control the sequence of bond-forming events makes this compound a highly versatile platform for creating diverse and complex molecular architectures.

Application of 2,6 Dibromoquinoxaline in Advanced Materials Science

Role as Monomers in the Synthesis of Conjugated Polymers

2,6-Dibromoquinoxaline serves as a crucial monomer for the creation of π-conjugated polymers. acs.org These polymers, characterized by a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for a variety of applications in organic electronics. acs.orgaau.edu.et

Polyquinoxalines via Dehalogenation Polycondensation with Zerovalent Nickel Complexes

A key method for synthesizing polyquinoxalines from this compound is through dehalogenation polycondensation, a reaction often catalyzed by zerovalent nickel complexes. acs.orgoup.com This process involves the removal of the bromine atoms from the monomer, leading to the formation of a polymer chain. acs.orgoup.com This chemical polymerization method, utilizing reagents like bis(1,5-cyclooctadiene)nickel(0) (B103923), can produce high yields of poly(quinoxaline-2,6-diyl). oup.com

The resulting polyquinoxalines are π-conjugated polymers with a well-defined linkage that cannot be achieved by other polymerization methods. oup.com These polymers exhibit n-type electrically conducting properties, meaning they conduct electricity through the movement of electrons. oup.com This is attributed to the electron-withdrawing nature of the imine nitrogens in the quinoxaline (B1680401) unit. oup.com The 2,6-naphthylene-like bonding between the monomer units in poly(quinoxaline-2,6-diyl) allows for a more extended π-conjugation system and enhanced electron-accepting properties compared to its isomers. oup.com

Electrochemical polymerization offers an alternative route to synthesize these materials. oup.com In this method, the reduction of a divalent nickel complex generates the necessary zerovalent nickel species to drive the dehalogenation polycondensation. oup.com

Table 1: Properties of Poly(quinoxaline-2,6-diyl) (P(2,6-Qx))

PropertyValueReference
Yield (Chemical Polymerization) 88% oup.com
Yield (Electrochemical Polymerization) 40% oup.com
Conductivity (n-doped) 3.0 x 10⁻⁴ S cm⁻¹ oup.com

Alternating Donor-Acceptor (D-A) Copolymers for Optoelectronic Applications

This compound is also utilized in the synthesis of alternating donor-acceptor (D-A) copolymers. aau.edu.etrsc.org In this architecture, electron-deficient quinoxaline units (the acceptor) are combined with electron-rich units (the donor), such as thiophene. aau.edu.etmdpi.com This combination leads to materials with a reduced band gap due to intramolecular charge transfer from the donor to the acceptor. aau.edu.et

The Stille coupling reaction is a common method for creating these copolymers, for example, by reacting this compound with 2,5-bis(trimethylstannyl)thiophene. aau.edu.et The resulting polymers have potential applications in organic solar cells and photodiodes. aau.edu.et The development of N-heterocycle-based D-A polymers, including those with quinoxaline, is an attractive area of research. aau.edu.et

Development of Organic Semiconductors and Charge Transport Materials

The unique electronic properties of polymers derived from this compound make them promising candidates for use as organic semiconductors. acs.orgaau.edu.etacs.orgresearchgate.netrsc.org Organic semiconductors are the active components in a range of electronic devices, where their ability to transport electrical charges is critical to performance. nih.govmdpi.com

Electron-Accepting Polyquinoxalines for Organic Electronics (e.g., OLEDs, OTFTs)

Polyquinoxalines derived from this compound are known for their electron-accepting properties, making them suitable for use as n-type semiconductors in organic electronics. acs.orgresearchgate.net These materials can be used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). acs.orgacs.orgresearchgate.netevitachem.com

In OLEDs, these polymers can function as the light-emitting layer. acs.org For instance, a light-emitting diode using a poly(2,3-diphenylquinoxaline-5,8-diyl) layer was found to emit blue-green light. acs.org The efficiency of such devices can be significantly enhanced by introducing hole-transporting layers. acs.org

The thermal stability and solubility of certain quinoxaline-based polymers make them suitable for use in OTFTs. evitachem.com For example, copolymers of quinoxaline and thieno[3,2-b]thiophene (B52689) have been developed for this purpose. google.com These materials can exhibit good thermal stability and have HOMO and LUMO energy levels that make them potentially useful for organic solar cells as well. google.com

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

While quinoxaline-based polymers are often electron-accepting, derivatives of quinoxaline can also be engineered to function as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgrsc.org In a typical PSC, the HTM plays a crucial role in extracting and transporting photogenerated holes from the perovskite layer to the electrode. acs.orgd-nb.info

Researchers have developed novel quinoxaline-based HTMs with a donor-acceptor-donor (D-A-D) molecular configuration. rsc.org This design allows for rational modulation of the highest occupied molecular orbital (HOMO) energy level, which is important for efficient hole extraction. rsc.orgmdpi.com For example, HTMs synthesized via a one-step Suzuki-Miyaura cross-coupling reaction between a 5,8-dibromo quinoxaline compound and an arylamine derivative have shown promising results. acs.org These materials can exhibit high hole mobility and lead to efficient PSCs, in some cases outperforming the commonly used HTM, spiro-OMeTAD. rsc.orgacs.org

Table 2: Performance of a Quinoxaline-Based Hole-Transporting Material (TQ2) in a Perovskite Solar Cell

ParameterValueReference
Maximum Efficiency (0.09 cm²) 19.62% rsc.org
Efficiency (1.02 cm²) 18.50% rsc.org

Integration into Luminescent and Photoactive Materials

Quinoxaline derivatives, including those synthesized from this compound, are important components in the development of luminescent and photoactive materials. acs.orgevitachem.comd-nb.infomdpi.comresearchgate.net Their inherent optical properties make them suitable for applications such as chemosensors and as components in light-emitting devices. mdpi.com

Poly(quinoxaline-5,8-diyl)s with aromatic substituents can exhibit strong fluorescence, with emission peaks in the blue-green region of the spectrum, both in solution and as cast films. acs.org The ability of quinoxalines to maintain their fluorescent properties in the solid state is a valuable characteristic for the fabrication of fluorescent materials. mdpi.com

Furthermore, quinoxaline moieties can be incorporated into more complex structures, such as polyazamacrocyclic ligands, which are used in the design of various luminescent and photoactive materials. mdpi.com These materials have applications in areas like supramolecular chemistry and the construction of optical sensors. mdpi.com Recent research has also explored the development of near-infrared (NIR) luminescent and photoactive complexes, highlighting the ongoing innovation in this field. nih.gov

Design of Fluorescent Quinoxaline-Based Luminophores

The electron-withdrawing nature of the quinoxaline core makes it an excellent acceptor unit for designing luminophores, particularly those based on a donor-acceptor-donor (D-A-D) architecture. acs.org In these systems, this compound can serve as the central acceptor scaffold. The bromine atoms at the 2- and 6-positions are ideal reactive sites for introducing electron-donating groups via cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. acs.orgrhhz.net This synthetic strategy allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the absorption and emission properties of the resulting luminophore.

A significant application of this compound is in the synthesis of π-conjugated poly(quinoxaline-2,6-diyl). This is achieved through dehalogenation polycondensation using a zerovalent nickel complex. researchgate.net The resulting polymers possess an extended π-conjugation system along the polymer backbone, which is fundamental to their electronic and optical properties. These polyquinoxalines are electrochemically active and can exhibit strong fluorescence, making them suitable for applications in optoelectronic devices. researchgate.net

The photophysical properties of these materials can be finely tuned. For example, introducing different aromatic or aliphatic substituents allows for the modulation of the emission wavelength. Poly(quinoxaline-5,8-diyl)s, an isomeric analogue, have been shown to produce strong fluorescence with emission peaks in the blue-green region of the spectrum (450–520 nm) both in solution and as cast films. researchgate.net Similar design principles are applicable to polymers derived from the 2,6-isomer.

Compound TypeSynthetic MethodKey Structural FeatureObserved/Potential PropertiesReference
Poly(quinoxaline-2,6-diyl)Dehalogenation Polycondensationπ-conjugated polymer backboneFluorescence, Electrochemical Activity researchgate.net
D-A-D LuminophoresSuzuki/Stille CouplingElectron-donating groups at C2/C6Tunable emission, Acidochromism acs.orgresearchgate.net
Poly(2,3-diarylquinoxaline-5,8-diyl)sDehalogenation PolycondensationAromatic substituentsStrong fluorescence (450-520 nm) researchgate.net

Piezofluorochromic and Stimulus-Responsive Materials

Piezofluorochromism is a phenomenon where the fluorescence emission of a material changes under mechanical pressure. This property is highly dependent on the intermolecular arrangement of molecules in the solid state. Quinoxaline-based luminophores have demonstrated significant potential for creating such stimulus-responsive materials. rsc.org

The mechanism often involves the disruption of intermolecular interactions, such as π-π stacking, upon grinding or shearing. This alters the bulk photophysical properties, leading to a shift in the fluorescence emission wavelength. For certain quinoxaline-based luminophores, grinding the crystalline powder can cause a noticeable color change in its fluorescence, for example from blue to yellow-green. rsc.org This transformation from a crystalline to a more amorphous state can often be reversed by thermal annealing or by fuming the ground sample with an appropriate solvent, which allows the molecules to reorganize back into their more stable, crystalline packing arrangement. rsc.org

While specific studies on piezofluorochromism in materials derived directly from this compound are not widely reported, the principles observed in its isomers are applicable. The rigid quinoxaline core functionalized at the 2- and 6-positions can be designed to form specific packing structures in the solid state that are sensitive to mechanical force. Furthermore, the electron-deficient nature of the quinoxaline ring makes its derivatives susceptible to changes in their electronic environment, leading to other stimulus-responsive behaviors like acidochromism, where the fluorescence changes in response to pH. researchgate.net

Precursors for Supramolecular Assemblies and Porous Materials

The defined geometry and reactive handles of this compound make it an attractive precursor for building larger, well-defined architectures such as porous crystalline frameworks and macrocyclic compounds. The two bromine atoms provide divergent anchor points for constructing extended structures through established covalent bond-forming reactions. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular building blocks (linkers and nodes) connected by strong bonds. wikipedia.orgwikipedia.org The properties of these materials, such as pore size and surface functionality, are determined by the geometry and chemical nature of the building blocks. mdpi.com

This compound represents a potential building block for these materials. While direct synthesis of MOFs or COFs using this compound as a linker is not extensively documented, its structure is well-suited for this purpose. The bromine atoms can be synthetically converted into functional groups commonly used in reticular chemistry, such as carboxylic acids, amines, or boronic acids. For example, conversion to dicarboxylic acid or diamine derivatives would make it a suitable linear or bent linker for reaction with metal nodes (for MOFs) or multivalent aldehyde/boronic acid linkers (for COFs). wikipedia.orgmdpi.com The rigidity of the quinoxaline unit is advantageous for forming stable, porous frameworks. diva-portal.org Research on the related 2-bromo-6-chloroquinoxaline (B3186445) has shown its utility in forming porous coordination polymers, highlighting the potential of such halogenated quinoxalines in framework chemistry. vulcanchem.com

Macrocyclic and Cage Compounds Derived from Dibromoquinoxalines

Macrocycles and molecular cages are discrete, cavity-containing molecules with significant applications in host-guest chemistry, sensing, and catalysis. core.ac.ukrsc.orgwikipedia.org The synthesis of these structures often relies on high-dilution reactions or template-assisted methods to favor intramolecular cyclization over intermolecular polymerization. rsc.org

This compound is an excellent candidate for the synthesis of novel macrocycles. Its two bromine atoms can act as anchor points for cyclization reactions with difunctional linkers. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. nih.gov For instance, reacting this compound with a diamine or a diol under high-dilution conditions could yield macrocycles containing the quinoxaline unit as a rigid, photoactive component. Studies on the isomeric 6,7-dibromoquinoxaline (B6158433) have successfully demonstrated the synthesis of a series of polyaza- and polyoxamacrocycles using this Pd-catalyzed amination strategy, achieving good yields of the target macrocyclic ligands. nih.govmdpi.com These methods are directly translatable to the 2,6-isomer, which would result in macrocycles with a different geometry and cavity shape. The resulting macrocycles, incorporating the electron-deficient quinoxaline moiety, are expected to have interesting electronic properties and potential as receptors or sensors. researchgate.net

Utilization in Chemical Sensor Development

The inherent photophysical properties of the quinoxaline core make it an effective signaling unit in fluorescent chemical sensors. nih.gov By functionalizing the this compound scaffold with specific receptor moieties, it is possible to design chemosensors or chemodosimeters that signal the presence of a target analyte through a change in fluorescence or color. instras.comresearchgate.netafjbs.com

Chemodosimeters for Metal Cations and Anions

A chemodosimeter operates through an irreversible chemical reaction between the sensor molecule and the analyte, which triggers a detectable optical response. instras.com The design typically consists of two key parts: a signaling unit (fluorophore) and a recognition site that also acts as a reactive site.

Derivatives of this compound are promising candidates for this application. The quinoxaline ring can serve as the fluorescent reporter. The bromine atoms at the 2- and 6-positions can be replaced with receptor units designed to selectively bind specific metal cations or anions. nih.gov For example, attaching polyamine chains or crown ether-like structures via C-N or C-O bonds could create receptors for various metal ions. nih.govmdpi.com The binding of a target ion within the receptor can modulate the electronic structure of the quinoxaline fluorophore through mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net

pH-Sensitive Optical Indicators

The quinoxaline structural framework is a well-established component in the design of halochromic materials, which are substances that change color in response to variations in pH. wikipedia.org This property allows them to function as optical pH indicators. The electron-deficient nature of the quinoxaline ring system makes it a suitable core for creating "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed to tune the optical and electronic properties. mdpi.commdpi.com Protonation of the nitrogen atoms in the quinoxaline ring can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to observable shifts in the absorption (colorimetric) and emission (fluorimetric) spectra. mdpi.commdpi.com

Despite the broad interest in quinoxaline derivatives for pH sensing, a specific and detailed investigation into this compound for this application is not prominently featured in current research literature. Scientific studies have more frequently utilized other isomers, such as 6,7-dibromoquinoxaline derivatives, as precursors in the synthesis of advanced dual-channel (colorimetric and fluorimetric) pH indicators. mdpi.commdpi.comresearchgate.net For instance, research has shown that derivatives synthesized from 6,7-dibromo-2,3-diphenylquinoxaline can act as effective pH sensors in aqueous media. mdpi.comresearchgate.net Similarly, another study successfully developed a water-soluble, dual-responsive pH indicator for acidic solutions (pH 1-5) by starting with 4,5-dibromo-1,2-benzenediamine to form a 6,7-dibromoquinoxaline intermediate, which was then further functionalized. mdpi.com

Conversely, the documented applications of this compound in materials science are primarily focused on the synthesis of π-conjugated polyquinoxalines. acs.orgacs.orgresearchgate.net Through dehalogenation polycondensation, this compound is used to create polymers with specific electronic and photoluminescent properties intended for applications like light-emitting diodes (LEDs) and n-type conducting materials. acs.orgacs.org The redox potential of poly(2,6-quinoxaline), noted as P(2,6-Qx), has been measured at -1.75 V vs Ag/Ag+, highlighting its electron-accepting nature. acs.org However, the response of these specific polymers to changes in pH has not been reported.

Coordination Chemistry and Organometallic Aspects of 2,6 Dibromoquinoxaline

Design and Synthesis of 2,6-Dibromoquinoxaline-Based Ligands

The design of ligands derived from this compound primarily leverages the reactivity of the carbon-bromine bonds. These bonds provide synthetic handles for constructing more complex molecular architectures through various cross-coupling reactions.

A principal strategy involves the dehalogenation polycondensation of this compound. acs.org This method utilizes a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], often in the presence of a neutral ligand like 2,2'-bipyridyl, to facilitate the polymerization of the quinoxaline (B1680401) monomer. This reaction effectively creates π-conjugated poly(quinoxaline-2,6-diyl)s, which are polymeric ligands with extended electronic systems. acs.org This type of polymerization is considered a form of catalyst-transfer polycondensation, where the nickel catalyst moves along the growing polymer chain. nih.gov

Another significant approach is the palladium-catalyzed amination or amidation, where the bromine atoms are substituted by nitrogen-containing functional groups. These reactions allow for the introduction of various amines or amides, transforming the simple dibromo-precursor into multidentate ligands capable of forming stable chelate rings with metal ions.

Formation and Characterization of Metal Complexes

Metal complexes are typically formed by reacting the synthesized this compound-based ligand with an appropriate metal salt in a suitable solvent. nih.govua.es For instance, the dehalogenation polycondensation of this compound with a zerovalent nickel complex directly yields a polyquinoxaline-nickel complex as an intermediate, which then propagates to form the final polymer. acs.org

The resulting metal complexes are characterized using a suite of analytical techniques. Elemental analysis and mass spectrometry confirm the stoichiometry and molecular weight of the complex. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are used to elucidate the coordination environment of the metal ion and the structure of the ligand framework. researchgate.net For crystalline complexes, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere. rsc.orgscirp.org

Table 1: Examples of Metal Complex Formation with Quinoxaline Derivatives

Ligand Type Metal Ion Complex Formation Method Resulting Complex Type
Poly(quinoxaline-2,6-diyl) Nickel(0) Dehalogenation Polycondensation π-Conjugated Polymer-Metal Complex
Substituted Quinoxaline Iridium(III) Cyclometalation Luminescent Organometallic Complex rsc.org
Substituted Quinoxaline Silver(I) Direct reaction with AgNO₃ 2:1 Ligand-to-Metal Complex scirp.org
Schiff Base from Quinoxaline Various Transition Metals Template Synthesis/Direct Reaction Schiff Base Metal Complex researchgate.net

Influence of Halogen Substituents on Coordination Geometry and Electronic Properties of Complexes

The two bromine atoms on the this compound core exert a significant influence on the properties of the resulting metal complexes. researchgate.net These influences are primarily electronic and steric in nature.

Electronic Effects: Bromine is an electron-withdrawing group. The presence of two such atoms on the quinoxaline ring reduces the electron density of the aromatic system. This has several consequences:

Increased Electron Affinity: The quinoxaline moiety becomes more electron-accepting, which can stabilize the complex, particularly with electron-rich metal centers.

Modified Redox Potentials: The electron-deficient nature of the ligand makes the resulting metal complexes easier to reduce. For example, polyquinoxalines derived from this compound are electrochemically reduced at potentials (E°) ranging from -1.75 to -2.35 V versus Ag/Ag+. acs.org

Altered Spectroscopic Properties: The electronic perturbations affect the energies of the molecular orbitals. This can shift the absorption and emission wavelengths of the complexes, a property that is crucial for applications in optoelectronics. cardiff.ac.uknih.gov

Steric Effects: While less pronounced than in ortho-substituted systems, the bromine atoms can still exert steric hindrance that may influence the coordination geometry around the metal center, potentially leading to distorted geometries compared to non-halogenated analogues. ias.ac.in

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from quinoxaline-based ligands have been explored for various catalytic applications, including polymerization, oxidation, and reduction reactions. nih.govresearchgate.net

A prime example involving this compound is the nickel-catalyzed dehalogenation polycondensation. acs.org In this process, a zerovalent nickel complex, such as Ni(cod)₂ combined with a neutral ligand like triphenylphosphine (B44618) or 2,2'-bipyridyl, acts as the catalyst. The catalyst facilitates the carbon-carbon bond formation between monomer units by oxidative addition into the C-Br bond, followed by reductive elimination. This chain-growth polymerization method is a powerful tool for synthesizing well-defined π-conjugated polymers. nih.govd-nb.info Such catalytic systems are valued for their efficiency under mild conditions. nih.gov

While specific catalytic cycles for discrete molecular complexes of this compound are less commonly reported, the principles established with related quinoxaline systems suggest potential. The tunability of the electronic properties by the bromo-substituents could be harnessed to modulate the reactivity and selectivity of the metal center in catalytic processes like cross-coupling or hydrogenation reactions. nih.govmdpi.com

Spectroscopic and Electrochemical Characterization of Metal-Quinoxaline Adducts

The spectroscopic and electrochemical properties of metal adducts of this compound provide critical insights into their electronic structure and potential applications.

Spectroscopic Characterization:

UV-Visible (UV-Vis) Spectroscopy: These spectra reveal the electronic transitions within the complex. For π-conjugated polymers derived from this compound, the absorption spectra provide information on the band gap of the material. acs.org The position of the absorption maxima (λ_max) can be influenced by the metal, the ligand structure, and the solvent. ias.ac.in

Photoluminescence Spectroscopy: For luminescent complexes, such as those with Ir(III) or Pt(II), emission spectra provide the emission wavelength (λ_em) and photoluminescence quantum yield (Φ_em). The electron-withdrawing nature of the bromo-substituents can tune the emission color. rsc.orgcardiff.ac.uknih.gov

Electrochemical Characterization:

Cyclic Voltammetry (CV): This is the most common technique used to study the redox behavior of these complexes. CV measurements determine the reduction and oxidation potentials. As noted, poly(quinoxaline-2,6-diyl) exhibits n-doping (reduction) with formal potentials between -1.75 and -2.35 V vs Ag/Ag+. acs.org Upon chemical or electrochemical reduction, these materials become electrically conducting, with reported conductivities ranging from 1 x 10⁻⁴ to 7 x 10⁻³ S cm⁻¹. acs.orgresearchgate.netresearchgate.net

Table 2: Selected Spectroscopic and Electrochemical Data for a Polyquinoxaline Derived from this compound

Property Value Reference
Electrochemical Reduction (E°) -1.75 to -2.35 V (vs Ag/Ag⁺) acs.org
Electrical Conductivity (reduced form) 1 x 10⁻⁴ to 7 x 10⁻³ S cm⁻¹ acs.org
Ionization Potential 5.83 ± 0.11 eV acs.org
Band Gap 2.56 ± 0.26 eV acs.org

The combination of these characterization techniques is essential for understanding the structure-property relationships in this class of coordination compounds and for guiding the design of new materials with tailored functions. nih.gov

Computational and Theoretical Studies on 2,6 Dibromoquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like 2,6-dibromoquinoxaline. These methods, which are rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule. wikipedia.orgwavefun.comtaylor.edu

One of the key aspects explored through these calculations is the electronic structure, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in predicting a molecule's reactivity, stability, and electronic behavior. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Reactivity predictions are a significant outcome of quantum chemical calculations. cam.ac.uknih.govcmu.edu By analyzing the electronic structure, researchers can identify the most likely sites for electrophilic or nucleophilic attack, providing valuable information for designing chemical reactions. mdpi.com These predictions are often used to understand and guide the synthesis of new quinoxaline (B1680401) derivatives. mdpi.com

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying quinoxaline derivatives. mdpi.comnajah.edu It offers a balance between accuracy and computational cost, making it suitable for a variety of investigations. researchgate.net

Molecular Geometry Optimization: A primary application of DFT is the optimization of molecular geometry. arxiv.orginpressco.commdpi.com This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. arxiv.org The B3LYP functional is a commonly employed method in these calculations, often paired with basis sets like 6-31G(d,p) to achieve reliable results. researchgate.netinpressco.com The optimized geometries provide a foundation for further analysis of the molecule's properties. arxiv.org

Spectroscopic Property Prediction: DFT is also instrumental in predicting various spectroscopic properties. nih.govmdpi.com Time-dependent DFT (TD-DFT) is frequently used to simulate absorption and emission spectra, which can then be compared with experimental data for validation. nih.gov These theoretical spectra help in the interpretation of experimental results and provide insights into the electronic transitions occurring within the molecule. nih.govarxiv.org

Mechanistic Investigations of Organic and Organometallic Reactions Involving Dibromoquinoxalines

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of organic and organometallic reactions involving dibromoquinoxalines. nih.govsmu.edursc.org These studies provide a step-by-step understanding of how reactants are converted into products, including the identification of transition states and intermediates. nih.govrsc.org

For example, computational analysis can be used to investigate nucleophilic substitution reactions on the quinoxaline ring. mdpi.com By modeling the reaction pathway, researchers can understand the influence of different substituents on the reaction rate and outcome. mdpi.com Similarly, the mechanisms of palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize dibromoquinoxalines, can be explored in detail. These mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.govrsc.org

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling and simulations are employed to study the self-assembly of quinoxaline derivatives into larger, organized structures. researchgate.netcuny.eduscifiniti.com Self-assembly is a process where molecules spontaneously arrange themselves into well-defined architectures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.commdpi.com

These simulations can predict how molecules like this compound might interact with each other and with surfaces, leading to the formation of one-dimensional or two-dimensional nanostructures. researchgate.netmdpi.com Understanding these processes is vital for the development of new materials with specific functions, such as those used in organic electronics and nanotechnology. cuny.edursc.orgacs.org For instance, the ability to control the self-assembly of quinoxaline-based molecules is important for creating materials with desired liquid crystalline or optical waveguide properties. rsc.orgacs.org

Structure-Property Relationship Elucidation through Computational Approaches

A significant goal of computational studies is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. rsc.orgrsc.org For this compound and its derivatives, this involves understanding how modifications to the molecular structure affect its electronic, optical, and chemical properties.

Computational approaches allow for the systematic variation of molecular structures and the subsequent calculation of their properties. rsc.org For example, by adding different substituent groups to the quinoxaline core, researchers can computationally screen for molecules with desired characteristics, such as specific fluorescence wavelengths or enhanced biological activity. This in-silico screening accelerates the discovery of new functional materials and molecules. The insights gained from these studies are critical for the rational design of novel quinoxaline derivatives for applications in fields ranging from medicinal chemistry to materials science. rsc.orgresearchgate.net

Emerging Research Directions and Future Outlook for 2,6 Dibromoquinoxaline

The field of heterocyclic chemistry continues to evolve, with quinoxaline (B1680401) derivatives remaining a focal point of intensive research. Among these, 2,6-Dibromoquinoxaline stands out as a versatile building block with significant potential for future applications. Emerging research is concentrated on developing more sustainable synthetic routes, expanding the library of functional materials, exploring novel reactivity, and leveraging advanced characterization and interdisciplinary approaches to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dibromoquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via acid-catalyzed condensation of ortho-diamines (e.g., 1,2-diaminobenzene) with dibromobenzil derivatives. Palladium-based catalysts, such as Pd(OAc)₂ with electron-rich phosphine ligands (e.g., P(t-Bu)₃), significantly accelerate amination steps . Key factors affecting yield include:

  • Catalyst selection : Bulky ligands enhance steric hindrance, reducing side reactions.
  • Temperature : Mild conditions (e.g., 50–80°C) prevent decomposition of halogenated intermediates.
  • Purification : Repeated recrystallization or silica-gel chromatography is critical for isolating high-purity products (>98%) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy validate the quinoxaline core and bromine substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 287.94 g/mol for C₈H₄Br₂N₂) .
  • Chromatography : HPLC or GC-MS assesses purity, with deviations indicating unreacted precursors or side products .
  • Elemental analysis : Matches theoretical vs. experimental C/H/N/Br ratios to confirm stoichiometry .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors (H335 risk) .
  • Waste disposal : Segregate halogenated waste and comply with institutional guidelines for toxic organic compounds .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective bromination in quinoxaline derivatives?

  • Methodological Answer :

  • Ligand design : Electron-donating ligands (e.g., P(t-Bu)₃) improve Pd catalyst stability and regioselectivity for 2,6-substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring aromatic electrophilic substitution.
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal reaction times and avoid over-bromination .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Purity verification : Compare melting points (mp) across batches purified via different methods (e.g., mp 54–55°C for recrystallized vs. 97–100°C for column-purified analogs) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural variations (e.g., polymorphism) influencing thermal properties.
  • Inter-laboratory validation : Replicate experiments using standardized protocols to isolate methodological biases .

Q. What strategies enable the application of this compound in materials science, such as organic electronics?

  • Methodological Answer :

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids generate π-conjugated polymers for organic semiconductors .
  • Photophysical tuning : Introduce electron-withdrawing groups (e.g., -CN) at the 2,6-positions to modulate bandgap and absorption/emission profiles .
  • Device fabrication : Test thin-film stability under thermal/UV stress to assess suitability for OLEDs or photovoltaic cells .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reaction yields when using Pd-based vs. Cu-based catalysts for quinoxaline functionalization?

  • Methodological Answer :

  • Mechanistic studies : Pd catalysts favor oxidative addition with aryl halides, while Cu systems rely on radical pathways. Compare intermediate trapping (e.g., EPR for radicals) .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dehalogenated species) unique to each catalytic system.
  • Computational modeling : DFT calculations predict energy barriers for competing pathways, guiding catalyst selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.